molecular formula C14H10F3NO3 B14240828 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone

Cat. No.: B14240828
M. Wt: 297.23 g/mol
InChI Key: KUWJLILQFOGGND-UHFFFAOYSA-N
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Description

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridone core substituted with a carboxybenzyl group at the 1-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridone Core: The pyridone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.

    Introduction of the Carboxybenzyl Group: The carboxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridone core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides or trifluoromethyl sulfonates in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Carboxybenzyl)-4,4’-bipyridinium chloride: A bipyridinium derivative with similar structural features.

    1-(3-Carboxybenzyl)-4-[2-(4-pyridyl)-vinyl]-pyridinium chloride: An olefin-containing pyridinium derivative with photoactive properties.

Uniqueness

1-(3-Carboxybenzyl)-5-(trifluoromethyl)-2-pyridone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. This makes the compound particularly valuable in applications requiring specific chemical reactivity and stability.

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

3-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-4-5-12(19)18(8-11)7-9-2-1-3-10(6-9)13(20)21/h1-6,8H,7H2,(H,20,21)

InChI Key

KUWJLILQFOGGND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=CC2=O)C(F)(F)F

Origin of Product

United States

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